N-cyclooctyl-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 2-methoxy-5-methylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclooctylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: 2-methoxy-5-methylbenzoic acid.
Reduction: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)amine.
Substitution: 2-methoxy-5-methyl-4-nitrophenylurea or 2-methoxy-5-methyl-4-bromophenylurea.
Scientific Research Applications
Chemistry: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological properties.
Industry: In the materials science industry, N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- N-cyclooctyl-N’-(2,5-dimethoxyphenyl)urea
- N-cyclooctyl-N’-(2-methylphenyl)urea
Comparison: N-cyclooctyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. Compared to N-cyclooctyl-N’-(2,5-dimethoxyphenyl)urea, the presence of a methyl group instead of a second methoxy group can lead to differences in steric and electronic effects, impacting its chemical behavior and biological activity .
Properties
IUPAC Name |
1-cyclooctyl-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-10-11-16(21-2)15(12-13)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBYBVLFCBIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824165 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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